molecular formula C10H20N4O B1373941 2-azido-N,N-bis(2-methylpropyl)acetamide CAS No. 1093981-79-3

2-azido-N,N-bis(2-methylpropyl)acetamide

Cat. No.: B1373941
CAS No.: 1093981-79-3
M. Wt: 212.29 g/mol
InChI Key: ZQQQUZULOQGOPK-UHFFFAOYSA-N
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Description

2-azido-N,N-bis(2-methylpropyl)acetamide is an organic compound with the molecular formula C10H20N4O. It is characterized by the presence of an azido group (-N3) attached to an acetamide backbone, with two 2-methylpropyl groups attached to the nitrogen atom. This compound is primarily used in research and development settings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-azido-N,N-bis(2-methylpropyl)acetamide typically involves the reaction of 2-bromo-N,N-bis(2-methylpropyl)acetamide with sodium azide in an appropriate solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is carried out under reflux conditions to facilitate the substitution of the bromine atom with the azido group.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-azido-N,N-bis(2-methylpropyl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The azido group can be replaced by other nucleophiles under appropriate conditions.

    Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Cycloaddition Reactions: The azido group can participate in [3+2] cycloaddition reactions with alkynes to form triazoles.

Common Reagents and Conditions

    Sodium azide: Used in the initial synthesis to introduce the azido group.

    Hydrogen gas and palladium catalyst: Used for the reduction of the azido group to an amine.

    Alkynes: Used in cycloaddition reactions to form triazoles.

Major Products Formed

    Amines: Formed from the reduction of the azido group.

    Triazoles: Formed from cycloaddition reactions with alkynes.

Scientific Research Applications

2-azido-N,N-bis(2-methylpropyl)acetamide has several applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds.

    Biology: Employed in bioconjugation techniques, where the azido group can be used to attach biomolecules to other entities.

    Medicine: Investigated for potential use in drug development, particularly in the synthesis of bioactive molecules.

    Industry: Utilized in the development of new materials, such as polymers and coatings, where the azido group can be used for cross-linking.

Mechanism of Action

The mechanism of action of 2-azido-N,N-bis(2-methylpropyl)acetamide primarily involves the reactivity of the azido group. The azido group can undergo various chemical transformations, such as reduction to an amine or cycloaddition to form triazoles. These reactions enable the compound to participate in the synthesis of more complex molecules, thereby exerting its effects in various applications.

Comparison with Similar Compounds

Similar Compounds

    2-azidoacetamide: A simpler analog with a similar azido group but lacking the 2-methylpropyl substituents.

    N,N-bis(2-methylpropyl)acetamide: Lacks the azido group, making it less reactive in certain chemical transformations.

    2-azido-N,N-dimethylacetamide: Similar structure but with dimethyl groups instead of 2-methylpropyl groups.

Uniqueness

2-azido-N,N-bis(2-methylpropyl)acetamide is unique due to the presence of both the azido group and the bulky 2-methylpropyl substituents. This combination imparts specific reactivity and steric properties, making it useful in applications where both azido reactivity and steric hindrance are advantageous.

Properties

IUPAC Name

2-azido-N,N-bis(2-methylpropyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N4O/c1-8(2)6-14(7-9(3)4)10(15)5-12-13-11/h8-9H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQQQUZULOQGOPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(CC(C)C)C(=O)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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